Cas no 881191-60-2 (3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)

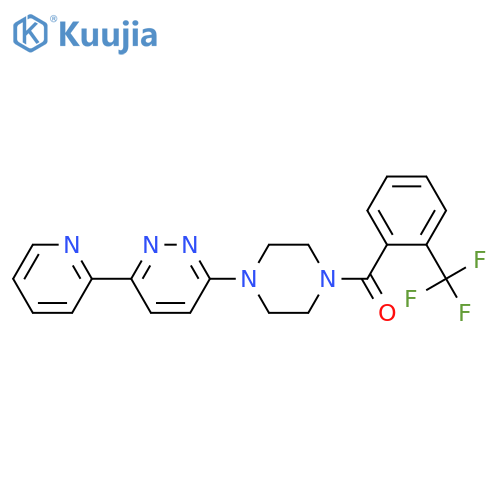

881191-60-2 structure

商品名:3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine

- [4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

- AKOS024493189

- AMS_CNC_ID-127864657

- SCHEMBL2760886

- SMSSF-0625554

- F5040-0281

- (4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- 881191-60-2

- [4-(6-PYRIDIN-2-YLPYRIDAZIN-3-YL)PIPERAZIN-1-YL]-(2-TRIFLUOROMETHYLPHENYL)METHANONE

- 3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

-

- インチ: 1S/C21H18F3N5O/c22-21(23,24)16-6-2-1-5-15(16)20(30)29-13-11-28(12-14-29)19-9-8-18(26-27-19)17-7-3-4-10-25-17/h1-10H,11-14H2

- InChIKey: XBXGLNBRQWUKER-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=NN=C(C3=NC=CC=C3)C=C2)CC1)(C1=CC=CC=C1C(F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 413.14634470g/mol

- どういたいしつりょう: 413.14634470g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 582

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5040-0281-10mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-25mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-5μmol |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-40mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-100mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-15mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-50mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-20mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-5mg |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5040-0281-20μmol |

3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |

881191-60-2 | 20μmol |

$79.0 | 2023-09-10 |

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

881191-60-2 (3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬